Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate
Description
Properties
Molecular Formula |
C13H8ClNO2S |
|---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate |
InChI |
InChI=1S/C13H8ClNO2S/c1-17-13(16)8-4-2-3-7-10(8)15-12(14)9-5-6-18-11(7)9/h2-6H,1H3 |
InChI Key |
DETWKNZAVZFASI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=C(C3=C2SC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization via Gewald Reaction Analogues
The Gewald reaction, typically used for synthesizing 2-aminothiophenes, has been adapted to construct thienoquinoline systems. Starting with a substituted quinoline-6-carboxylic acid derivative, cyclization with α-mercapto ketones or esters under basic conditions facilitates thiophene ring formation. For example, methyl quinoline-6-carboxylate derivatives treated with methyl mercaptoacetate in acetonitrile under reflux yield thieno[3,2-c]quinoline intermediates. Key parameters include:
Palladium-Catalyzed Cross-Coupling for Functionalization
Post-cyclization, bromine atoms at positions 6 and 8 of the thienoquinoline core (e.g., methyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate) serve as handles for further functionalization. Suzuki-Miyaura cross-coupling with arylboronic acids introduces substituents regioselectively. For instance, using dichlorobis(tricyclohexylphosphine)palladium(II) () as a catalyst and potassium carbonate as a base in a DMF-ethanol mixture (3:1 v/v) at 80–90°C enables efficient coupling.
Regioselective Chlorination Strategies
Introducing chlorine at position 4 demands precise control to avoid side reactions. Two primary approaches dominate: direct electrophilic substitution and halogen exchange.
Electrophilic Chlorination
Electrophilic chlorinating agents like or (NCS) selectively target position 4 due to electron-rich regions in the thienoquinoline system. For example, treating the thienoquinoline precursor with in dichloromethane at 0–5°C achieves chlorination without disrupting the ester group.
Halogen Exchange Reactions
Bromine-to-chlorine exchange using catalysts like or offers an alternative route. This method is particularly effective when bromine is introduced during earlier synthesis stages. For instance, brominated intermediates react with HCl in the presence of to yield the chlorinated product.
Esterification and Protecting Group Management
The methyl ester at position 6 is typically introduced early in the synthesis to simplify subsequent steps.
Direct Esterification of Carboxylic Acids
Quinoline-6-carboxylic acid derivatives undergo esterification with methanol using acid catalysts. For example, -catalyzed reflux in methanol converts the acid to the methyl ester in >85% yield.
Phosphorus Oxychloride-Mediated Esterification
In cases where acid-sensitive functional groups are present, serves as a mild reagent. A mixture of the carboxylic acid, methanol, and at 60–70°C achieves esterification without side reactions.
Integrated Synthetic Pathways
Combining the above strategies, two representative routes emerge:
Route A: Cyclization-First Approach
Route B: Halogen Exchange-Cross-Coupling Approach
-
Bromination : Methyl thieno[3,2-c]quinoline-6-carboxylate + → 4-bromo derivative.
-
Suzuki-Miyaura Coupling : 4-bromo intermediate + chlorophenylboronic acid → 4-chloro product.
Yield : 50–60% after cross-coupling.
Optimization of Reaction Conditions
Catalyst Selection in Cross-Coupling
Comparative studies reveal that outperforms in Suzuki-Miyaura reactions, reducing reaction times from 24 h to 4 h and improving yields from <25% to 50%.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological activities. The pathways involved may include disruption of cell membrane integrity or interference with nucleic acid synthesis .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and functional attributes of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate with analogous quinoline-based esters and acids:
Key Observations :
- Thienoquinoline vs.
- Substituent Position: Chlorine at position 4 (target compound) versus position 6 (e.g., 6-Chloro-2-methylquinoline-4-carboxylic acid) alters electronic distribution and steric bulk, influencing binding affinity .
- Ester vs. Acid Groups : Methyl/ethyl esters (e.g., target compound, ) improve cell permeability compared to carboxylic acids (e.g., ), but may require hydrolysis for activation .
Key Research Findings
- Thienoquinoline Superiority: Thieno-fused derivatives demonstrate enhanced cytotoxicity over simple quinolines, likely due to improved target engagement (e.g., microtubule disruption) .
- Chloro vs. Bromo : Chlorine substituents (as in the target compound) may offer better pharmacokinetic profiles than bromo analogues due to reduced molecular weight and increased stability .
- Ester Position : The 6-carboxylate group in the target compound may optimize steric compatibility with enzyme active sites compared to 3- or 4-carboxylates (e.g., ) .
Biological Activity
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate (MCTQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimalarial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
MCTQ is characterized by its thienoquinoline structure, which includes a chlorinated thieno ring and a carboxylate group. The molecular formula is , with a molecular weight of approximately 277.73 g/mol. The unique structure of MCTQ contributes to its interaction with various biological targets, making it a significant compound in drug development.
Antimalarial Activity
Research indicates that MCTQ exhibits notable antimalarial properties, particularly against Plasmodium falciparum , the parasite responsible for severe malaria. Studies have demonstrated that MCTQ can inhibit the growth of this parasite effectively.
Table 1: Antimalarial Activity of this compound
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| MCTQ | Plasmodium falciparum | 0.5 |
The data suggests that MCTQ's structural features allow for effective binding to the biological targets within the malaria parasite, leading to its potential as an antimalarial agent.
Anticancer Activity
In addition to its antimalarial effects, MCTQ has been studied for its anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7).
Table 2: Cytotoxic Activity of this compound
The results indicate that MCTQ exhibits dose- and time-dependent cytotoxicity against cancer cells, comparable to established anticancer drugs such as nocodazole.
The mechanism by which MCTQ exerts its biological effects is linked to its ability to interact with specific molecular targets within cells. For instance, the presence of certain substituents on the thienoquinoline ring enhances its basicity and lipophilicity, facilitating better cellular uptake and interaction with biological macromolecules.
Case Studies
- Antimalarial Efficacy : In a study focused on the synthesis and evaluation of various thienoquinoline derivatives, MCTQ was identified as one of the most promising candidates due to its low IC50 value against Plasmodium falciparum .
- Anticancer Studies : A series of experiments conducted on breast cancer cell lines revealed that MCTQ's cytotoxicity was significantly higher than several other derivatives tested, highlighting its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the common synthetic routes for Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. A plausible route could start with a thiophene precursor (e.g., methyl 4-bromothiophene-3-carboxylate) undergoing Ullmann or Suzuki coupling with a quinoline intermediate to form the fused thienoquinoline core. Subsequent chlorination at position 4 and esterification at position 6 are critical steps. Reaction optimization (e.g., Pd-catalyzed cross-coupling conditions) and purification via silica gel chromatography are recommended .
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SXRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of a solvent mixture (e.g., methylene chloride/hexane). Data collection using a diffractometer (e.g., Bruker D8 QUEST) and refinement with SHELXL software allow precise determination of bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π stacking). Crystallographic parameters (space group, unit cell dimensions) should be reported to validate structural integrity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : and NMR (in DMSO-d or CDCl) confirm substituent positions and purity.
- IR : Identifies functional groups (e.g., C=O at ~1700 cm, C–Cl at ~750 cm).
- Mass spectrometry (ESI or EI) : Validates molecular weight and fragmentation patterns. Discrepancies in spectral data (e.g., unexpected peaks) may indicate byproducts, necessitating repeat purification .
Q. What are the key physicochemical properties influencing its reactivity?
The electron-withdrawing chlorine at position 4 and ester group at position 6 enhance electrophilic substitution reactivity. The thienoquinoline core’s aromaticity stabilizes intermediates during reactions. Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates synthetic modifications, while low aqueous solubility may require co-solvents for biological assays .
Q. How is chromatographic purity assessed during synthesis?
Thin-layer chromatography (TLC) monitors reaction progress using a petroleum ether/ethyl acetate mobile phase. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) quantifies purity (>95% required for biological testing). Recrystallization from ethanol or methanol optimizes yield and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in the thienoquinoline cyclization step?
Use a design-of-experiments (DoE) approach to test variables:
- Catalyst : Pd(OAc) vs. PdCl(dppf) for coupling efficiency.
- Temperature : 80–120°C to balance reaction rate and decomposition.
- Solvent : 1,4-dioxane or toluene for optimal solubility. GC-MS or LC-MS tracks intermediates, while NMR quantifies regioselectivity. Contradictions in yield data across studies may arise from trace moisture or oxygen sensitivity .
Q. What strategies resolve contradictions between computational and experimental vibrational spectra?
Discrepancies in IR/Raman peaks often stem from crystal packing effects or solvent interactions. Compare experimental spectra with density functional theory (DFT)-simulated spectra (e.g., B3LYP/6-31G* basis set). Adjust for hydrogen bonding or π-stacking observed in SXRD data. If unresolved, consider variable-temperature NMR to probe dynamic effects .
Q. How to design structure-activity relationship (SAR) studies for antimalarial activity?
- Analog synthesis : Modify substituents (e.g., replace Cl with Br, ester with amide).
- In vitro assays : Test against Plasmodium falciparum 3D7 strain (IC determination).
- Docking studies : Target Pf DHODH or cytochrome bc using AutoDock Vina. Correlate logP (from HPLC) and electronic parameters (Hammett constants) with bioactivity. Contradictory SAR data may arise from off-target effects, requiring proteomics validation .
Q. What crystallographic software tools are recommended for handling twinned or low-resolution data?
For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws. Low-resolution data (<1.0 Å) benefit from SHELXE’s iterative phasing or the WinGX suite for graphical validation. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
Pharmacokinetic factors (e.g., metabolic instability, poor bioavailability) often explain contradictions. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
